Thz2

Übersicht

Beschreibung

THZ2 ist ein potenter und selektiver Inhibitor der Cyclin-abhängigen Kinase 7 (CDK7). Cyclin-abhängige Kinase 7 ist eine Serin/Threonin-Kinase, die eine entscheidende Rolle bei der Regulation des Zellzyklus und der Transkription spielt. This compound hat ein signifikantes Potenzial im Hemmen des Wachstums verschiedener Krebszellen gezeigt, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

THZ2 kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion spezifischer chemischer Vorstufen beinhaltet. Die Synthese umfasst in der Regel die folgenden Schritte:

Bildung der Kernstruktur:

Funktionalisierung: Die Kernstruktur wird weiter funktionalisiert, indem bestimmte Substituenten eingeführt werden, um ihre inhibitorische Aktivität gegen die Cyclin-abhängige Kinase 7 zu verbessern.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die Skalierung des Syntheseprozesses, um große Mengen der Verbindung zu produzieren. Dies erfordert in der Regel eine Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von automatisierten Synthesegeräten und kontinuierlichen Strömungsreaktoren kann die Effizienz des Produktionsprozesses weiter verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

THZ2 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können in Substitutionsreaktionen verwendet werden, abhängig von der gewünschten Modifikation.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit veränderten funktionellen Gruppen. Diese Derivate können weiter auf ihre biologische Aktivität und potenzielle therapeutische Anwendungen untersucht werden .

Wissenschaftliche Forschungsanwendungen

Triple-Negative Breast Cancer

THZ2 has demonstrated significant efficacy against triple-negative breast cancer (TNBC) cells. In vitro studies have shown that this compound can induce apoptotic cell death at low nanomolar concentrations (IC50 ~ 10 nM) without affecting normal human cells or altering the cell cycle . In animal models, this compound treatment resulted in a substantial reduction in tumor growth without impacting body weight, indicating a favorable safety profile .

| Study | Cell Line | IC50 (nM) | Effects |

|---|---|---|---|

| In vitro | TNBC | ~10 | Induces apoptosis |

| In vivo | Nude mice | N/A | Reduces tumor growth |

Gastric Cancer

Recent studies have also investigated the effects of this compound on gastric cancer cells. In xenograft models, this compound significantly inhibited tumor growth, achieving an inhibition rate of approximately 44% compared to control groups . This highlights its potential as a therapeutic agent in treating gastric malignancies.

Other Cancer Types

This compound's anticancer effects extend beyond breast and gastric cancers. Research indicates its efficacy in small cell lung cancer and osteosarcoma, where it targets super-enhancer-associated oncogenes . The compound's ability to inhibit multiple tumor types underscores its versatility as a therapeutic agent.

| Cancer Type | Model | Inhibition Rate |

|---|---|---|

| Small Cell Lung Cancer | In vitro | N/A |

| Osteosarcoma | In vitro & In vivo | N/A |

Mechanistic Insights

Studies utilizing Western blotting and immunohistochemistry have elucidated the molecular mechanisms by which this compound exerts its effects. For instance, it effectively inhibits the phosphorylation of RNA polymerase II at critical sites (Ser-2, Ser-5, Ser-7), disrupting transcriptional activation . This mechanism is particularly relevant for cancers driven by transcriptional dysregulation.

Additional Therapeutic Roles

Beyond oncology, this compound has been explored for its potential in treating inflammatory diseases and other conditions associated with aberrant CDK7 activity. For instance, it has shown promise in ameliorating colitis and preventing colitis-associated colorectal cancer in mouse models .

Conclusion and Future Directions

This compound represents a promising therapeutic candidate with diverse applications primarily in oncology. Its ability to selectively inhibit CDK7 opens avenues for targeted therapies against various malignancies characterized by dysregulated transcriptional programs. Future research should focus on expanding its clinical applications and understanding the full scope of its pharmacological effects.

Wirkmechanismus

THZ2 exerts its effects by covalently binding to the active site of cyclin-dependent kinase 7, thereby inhibiting its kinase activity. Cyclin-dependent kinase 7 is involved in the phosphorylation of the C-terminal domain of RNA polymerase II, which is essential for transcription initiation and elongation. By inhibiting cyclin-dependent kinase 7, this compound disrupts transcriptional activity, leading to the suppression of oncogenic gene expression and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

THZ2 gehört zu einer Klasse von Verbindungen, die als Inhibitoren der Cyclin-abhängigen Kinase 7 bekannt sind. Zu ähnlichen Verbindungen gehören:

THZ1: Ein weiterer potenter Inhibitor der Cyclin-abhängigen Kinase 7 mit einem ähnlichen Wirkmechanismus.

ICEC0942 (CT7001): Ein selektiver Inhibitor der Cyclin-abhängigen Kinase 7, der in klinische Studien fortgeschritten ist.

This compound ist einzigartig in seiner Fähigkeit, selektiv Super-Enhancer-assoziierte Onkogene anzugreifen, was es besonders effektiv gegen bestimmte Krebsarten macht .

Biologische Aktivität

THZ2 is a selective inhibitor of cyclin-dependent kinase 7 (CDK7), which plays a crucial role in regulating transcription and cell cycle progression. This compound has garnered significant attention due to its potential therapeutic applications, particularly in various cancer types. The following sections will explore the biological activity of this compound, including its mechanism of action, effects on different cancer cell lines, and relevant case studies.

This compound functions primarily by inhibiting CDK7, which is essential for the phosphorylation of RNA polymerase II (RNAPII). This phosphorylation is critical for the transcriptional activation of genes involved in cell proliferation and survival. By covalently binding to CDK7, this compound effectively halts the transcriptional activity associated with oncogenes, leading to reduced cancer cell growth.

In Vitro Studies

Cell Line Sensitivity

This compound has been tested across various cancer cell lines, demonstrating potent anti-proliferative effects. The following table summarizes the IC50 values for this compound in different cancer types:

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| AGS | Gastric Cancer | 0.19 |

| BGC-823 | Gastric Cancer | 0.69 |

| MGC-803 | Gastric Cancer | 0.74 |

| MKN-45 | Gastric Cancer | 0.73 |

| SGC-7901 | Gastric Cancer | 0.68 |

| MDA-MB-231 | Triple-Negative Breast | 13.9 |

These results indicate that this compound is particularly effective against gastric cancer cells, correlating with elevated CDK7 expression levels in these cells .

Induction of Cell Cycle Arrest and Apoptosis

In studies involving gastric cancer cells (AGS, MKN-45, and BGC-823), this compound treatment led to significant cell cycle arrest at the G2/M phase. Flow cytometry analysis revealed a dose-dependent accumulation of cells in the Sub G1 and G2/M phases, indicating that this compound disrupts normal cell cycle progression .

Furthermore, this compound has been shown to induce apoptosis in these cancer cells. Western blot analyses demonstrated increased levels of cleaved PARP (an apoptosis marker) and decreased expressions of anti-apoptotic proteins such as BCL-XL and MCL-1 following this compound treatment . This suggests that this compound not only halts cell proliferation but also triggers programmed cell death in sensitive cancer cells.

Colorectal Cancer

A study investigating the effects of this compound on mouse models of colitis-associated colorectal cancer found that this compound significantly reduced tumor development. The mechanism was linked to decreased expression of β-catenin and Snail, both of which are involved in epithelial-mesenchymal transition (EMT) and tumor progression . These findings highlight this compound's potential as a therapeutic agent beyond gastric and breast cancers.

Osteosarcoma

In osteosarcoma models, this compound treatment resulted in substantial transcriptional changes that inhibited tumor growth. Microarray analysis post-treatment revealed downregulation of several oncogenes associated with super-enhancers, emphasizing this compound's role in targeting transcriptional networks critical for osteosarcoma survival .

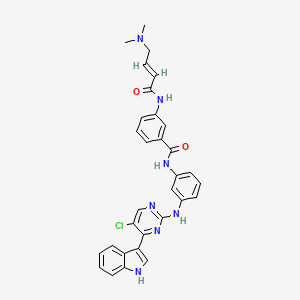

Eigenschaften

IUPAC Name |

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28ClN7O2/c1-39(2)15-7-14-28(40)35-21-9-5-8-20(16-21)30(41)36-22-10-6-11-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-13-4-3-12-24(25)27/h3-14,16-19,33H,15H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38)/b14-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONRCZUZCHXWBD-VGOFMYFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28ClN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1604810-84-5 | |

| Record name | THZ2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1604810-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.